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molecular formula C11H8BrF3N2O B8306547 3-(bromomethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole

3-(bromomethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole

Cat. No. B8306547
M. Wt: 321.09 g/mol
InChI Key: DYHLLZJGRJRJFH-UHFFFAOYSA-N
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Patent
US09198913B2

Procedure details

PBr3 (0.312 mL, 3.32 mmol) was added to a solution of alcohol 67 (0.858 g, 3.32 mmol) in ether (15 mL) at 0° C. The mixture was stirred at room temperature for 17 h, then cooled to 0° C., quenched with ice, and partitioned between CH2Cl2 and water. Column chromatography of the organic portion on silica gel (eluting with CH2Cl2) gave 3-(bromomethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole (68) (0.952 g, 89%) as a white solid: mp 71-73° C.; 1H NMR (CDCl3) δ 7.84 (d, J=2.5 Hz, 1H), 7.69 (d, J=9.1 Hz, 2H), 7.31 (d, J=9.1 Hz, 2H), 6.54 (d, J=2.5 Hz, 1H), 4.56 (s, 2H). APCI MS m/z 321, 323 [M+H]+.
Name
Quantity
0.312 mL
Type
reactant
Reaction Step One
Quantity
0.858 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
P(Br)(Br)[Br:2].[F:5][C:6]([F:22])([F:21])[O:7][C:8]1[CH:13]=[CH:12][C:11]([N:14]2[CH:18]=[CH:17][C:16]([CH2:19]O)=[N:15]2)=[CH:10][CH:9]=1>CCOCC>[Br:2][CH2:19][C:16]1[CH:17]=[CH:18][N:14]([C:11]2[CH:12]=[CH:13][C:8]([O:7][C:6]([F:22])([F:21])[F:5])=[CH:9][CH:10]=2)[N:15]=1

Inputs

Step One
Name
Quantity
0.312 mL
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
0.858 g
Type
reactant
Smiles
FC(OC1=CC=C(C=C1)N1N=C(C=C1)CO)(F)F
Name
Quantity
15 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 17 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with ice
CUSTOM
Type
CUSTOM
Details
partitioned between CH2Cl2 and water

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
BrCC1=NN(C=C1)C1=CC=C(C=C1)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.952 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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